molecular formula C19H17N3O2 B2990491 N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide CAS No. 478063-05-7

N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

Cat. No. B2990491
CAS RN: 478063-05-7
M. Wt: 319.364
InChI Key: XEWFPDPJRRQGQY-UHFFFAOYSA-N
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Description

N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide, also known as MPBH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MPBH is a heterocyclic compound with a molecular formula of C20H18N4O2 and a molecular weight of 346.38 g/mol.

Mechanism of Action

The mechanism of action of N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is not fully understood. However, it has been proposed that N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide may exert its biological activities through the inhibition of certain enzymes or signaling pathways. For example, N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has also been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In vivo studies have shown that N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can reduce the levels of blood glucose and improve insulin sensitivity in diabetic rats.

Advantages and Limitations for Lab Experiments

N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield. N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is also soluble in common organic solvents such as dichloromethane and chloroform, which makes it easy to handle in the lab. However, there are also some limitations to using N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide in lab experiments. N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide may exhibit low solubility in aqueous solutions, which can limit its use in certain biological assays. N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide may also have low bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the study of N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide. One potential direction is to investigate the structure-activity relationship (SAR) of N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide to identify more potent analogs with improved biological activities. Another direction is to explore the use of N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide and its potential applications in various disease models.

Synthesis Methods

The synthesis of N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves the reaction between 3-methylbenzoyl chloride and 2-(1H-pyrrol-1-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by column chromatography to obtain pure N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide.

Scientific Research Applications

N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has been investigated for its anti-inflammatory, anti-tumor, and anti-diabetic activities. In materials science, N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. In analytical chemistry, N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has been utilized as a derivatizing agent for the analysis of various compounds such as amino acids and peptides.

properties

IUPAC Name

N'-(3-methylbenzoyl)-2-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-14-7-6-8-15(13-14)18(23)20-21-19(24)16-9-2-3-10-17(16)22-11-4-5-12-22/h2-13H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWFPDPJRRQGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322610
Record name N'-(3-methylbenzoyl)-2-pyrrol-1-ylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822315
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

478063-05-7
Record name N'-(3-methylbenzoyl)-2-pyrrol-1-ylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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